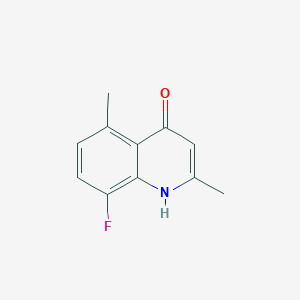
8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl aniline with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: This compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one can be compared with other fluorinated quinolines such as:
6-Fluoro-2-cyanoquinoline: Known for its antibacterial properties.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Used as an antimalarial drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-2,5-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-4-8(12)11-10(6)9(14)5-7(2)13-11/h3-5H,1-2H3,(H,13,14) |
InChI Key |
CSSCDANEEHDSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)

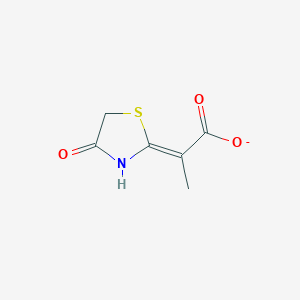
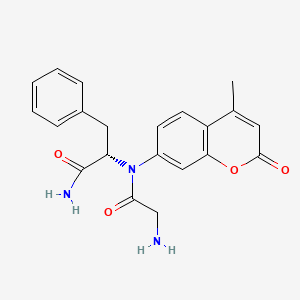
![N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide](/img/structure/B15252523.png)
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15252531.png)


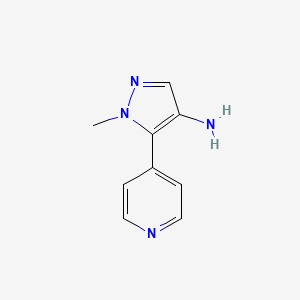
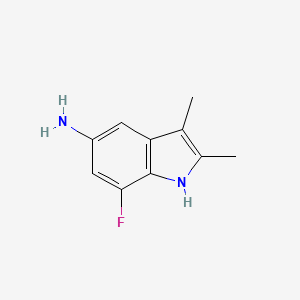
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B15252581.png)



